Anatibant - 209733-45-9

Anatibant

Catalog Number: EVT-259914
CAS Number: 209733-45-9
Molecular Formula: C34H36Cl2N6O5S
Molecular Weight: 711.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anatibant is a proline derivative.
Anatibant is a selective, very potent, small-molecule Bradykinin B2 receptor antagonist. It is developed for the for the treatment of traumatic brain injury (TBI).
Source and Classification

Anatibant is derived from a class of compounds known as bradykinin receptor antagonists. It has been investigated in various scientific studies and clinical trials for its efficacy in treating acute traumatic brain injury and other neurological disorders. The compound is categorized under organic compounds featuring a quinoline moiety linked to a pyrrolidine sulfonamide structure, which contributes to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of anatibant mesylate involves several key steps:

  1. Formation of the Quinoline Moiety: This step includes the reaction of 2,4-dimethyl-8-quinoline with specific reagents to produce an intermediate compound.
  2. Formation of the Pyrrolidine Sulfonamide: This process involves reacting pyrrolidine with sulfonyl chloride derivatives to create another intermediate.
  3. Coupling of Intermediates: The final step involves coupling the quinoline and pyrrolidine intermediates under controlled conditions to yield anatibant.

Industrial methods focus on optimizing yield and purity while minimizing environmental impact, often utilizing large-scale reactions in controlled environments to ensure consistency and quality .

Molecular Structure Analysis

Structure and Data

The molecular formula of anatibant is C34H36Cl2N6O5SC_{34}H_{36}Cl_{2}N_{6}O_{5}S with a mesylate salt form including CH4O3SCH_{4}O_{3}S. The compound features a complex structure that includes:

  • A quinoline ring system
  • A pyrrolidine ring
  • Sulfonamide functional groups

The InChI key for anatibant is XSDHLAGTQUKMIQ-YCBFMBTMSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

Anatibant undergoes various chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using agents like potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, often employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution Reactions: These involve replacing one functional group with another, leading to different derivatives with potentially altered pharmacological properties.

The specific outcomes of these reactions depend on the conditions and reagents used .

Mechanism of Action

Anatibant exerts its pharmacological effects primarily through selective binding to the bradykinin B2 receptor. By antagonizing this receptor, anatibant inhibits downstream Gq signaling pathways that lead to the production of inositol 1,4,5-triphosphate (IP3), which is crucial for calcium mobilization within cells. This inhibition results in reduced inflammation and edema, particularly beneficial in treating traumatic brain injuries where bradykinin levels can be elevated .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anatibant exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 661.66 g/mol.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: The compound shows stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.

These properties are critical for its application in both research and potential therapeutic contexts .

Applications

Scientific Uses

Anatibant has diverse applications in scientific research:

  • Chemistry: Utilized as a model compound for studying interactions between bradykinin B2 receptor antagonists and their targets.
  • Biology: Investigated for its role in understanding bradykinin B2 receptor functions in inflammation, pain pathways, and vascular responses.
  • Medicine: Explored for therapeutic effects in managing conditions like traumatic brain injury, where it may help mitigate secondary damage from inflammation .
  • Drug Development: Anatibant serves as a lead compound in developing new drugs targeting bradykinin receptors for various clinical applications.
Introduction to Anatibant in the Context of Bradykinin Receptor Antagonism

Anatibant (LF 16-0687/MS) represents a significant advancement in the therapeutic targeting of the kallikrein-kinin system (KKS). As a selective non-peptide antagonist of the bradykinin B2 receptor (B2R), it was developed to overcome limitations of earlier peptide-based antagonists like icatibant, particularly regarding blood-brain barrier penetration and metabolic stability [5] [9]. Its discovery emerged from systematic efforts to design small molecules capable of modulating the pathophysiological effects of bradykinin, a potent mediator of inflammation, edema formation, and vascular permeability [1] [10]. With the chemical formula C₃₄H₃₆Cl₂N₆O₅S and a molecular weight of 711.66 Da, Anatibant exhibits >97.7% plasma protein binding and demonstrates species-specific binding preferences, showing highest affinity for human and primate B2 receptors compared to rodent receptors [7] [9].

Historical Development of Non-Peptide Bradykinin B2 Receptor Antagonists

The development of Anatibant occurred against a backdrop of evolving pharmacological strategies targeting the KKS:

  • First-Generation Peptide Antagonists: Icatibant (HOE 140), developed in the early 1990s, demonstrated proof-of-concept for B2R antagonism but suffered from peptide-specific limitations including short plasma half-life, lack of oral bioavailability, and enzymatic degradation [7] [10].

  • Shift to Non-Peptide Scaffolds: Research in the late 1990s focused on creating smaller, metabolically stable molecules. Anatibant emerged from this effort, featuring a quinoline core structure with substituted benzenesulfonamide moieties that conferred high receptor affinity (Kb = 0.24 nM in calcium mobilization assays) [5] [7] [9].

  • Pharmacological Optimization: Pruneau et al. (1999) systematically characterized Anatibant's receptor specificity, demonstrating >1,000-fold selectivity for B2R over B1 receptors and negligible activity at related receptors (e.g., angiotensin AT1, endothelin ETA) [5] [9]. This represented a significant improvement over earlier compounds with off-target effects.

Table 1: Evolution of Bradykinin B2 Receptor Antagonists

GenerationRepresentative CompoundChemical ClassKey AdvantagesLimitations
First (1990s)Icatibant (HOE 140)PeptideHigh target specificityShort half-life, parenteral administration only
TransitionalBradyzidePeptidomimeticImproved stabilityLimited CNS penetration
Second (2000s)Anatibant (LF 16-0687)Non-peptideOral bioavailability potential, BBB penetrationSpecies-specific potency variation
Third (Current)PHA-022121Non-peptideOptimized pharmacokineticsIn clinical development

Anatibant’s Role in Modulating the Kallikrein-Kinin System

Anatibant exerts its therapeutic effects through precise modulation of the KKS at the receptor level:

  • Mechanism of Action: By competitively binding to the B2 receptor, Anatibant blocks bradykinin signaling, preventing G-protein activation and downstream effectors including phospholipase C (PLC), calcium mobilization, and nitric oxide synthase (NOS) induction [1] [8]. This effectively interrupts the pro-inflammatory and vasoactive cascade initiated by bradykinin release following tissue injury [10].

  • Molecular Interactions: Structural studies indicate that the dichlorobenzene and quinoline moieties of Anatibant form critical hydrophobic interactions within the B2 receptor's transmembrane domains, while the sulfonamide group stabilizes the antagonist-receptor complex through hydrogen bonding [7] [9]. This explains its nanomolar affinity (Kb = 0.24 nM) and slow dissociation kinetics.

  • Downstream Consequences: In experimental models, Anatibant administration reduces bradykinin-induced c-Fos expression (a marker of cellular activation) and inhibits B2 receptor internalization, effectively desensitizing cells to kinin-mediated activation [7]. This translates to reduced vascular permeability and edema formation in target tissues.

Table 2: Anatibant's Pharmacodynamic Profile

ParameterValue/EffectExperimental SystemSignificance
B2R Affinity (Kb)0.24 nMRecombinant human B2R (calcium flux)12-fold > icatibant potency
B1R Selectivity>1,000-foldRecombinant receptor bindingMinimal off-target effects
c-Fos InhibitionComplete at 100 nMHEK293 cellsBlocks cellular activation
Receptor InternalizationInhibitedFluorescence-tagged B2RPreceptor functional desensitization
Species SpecificityHuman > primate > rodentCross-species receptor assaysInforms model selection

Comparative Significance Among Kinin System-Targeting Therapeutics

Within the expanding landscape of KKS-modulating therapeutics, Anatibant occupies a distinct position:

  • Receptor vs. Protease Targeting: Unlike newer approaches targeting plasma kallikrein (e.g., lanadelumab) or Factor XII (e.g., garadacimab), Anatibant acts directly at the receptor level, intercepting signaling regardless of kinin generation pathway [3] [6]. This provides theoretical advantages in conditions with multiple kinin-generating mechanisms.

  • Advantages Over Peptide Antagonists: Anatibant demonstrates superior CNS penetration compared to icatibant, attributed to its lower molecular weight and non-peptide character. This enables efficacy in central nervous system disorders like traumatic brain injury where the blood-brain barrier may be compromised but not universally permeable [5] [10].

  • Therapeutic Niche: While displaced in hereditary angioedema (HAE) by longer-acting or prophylactic agents, Anatibant remains significant as a proof-of-concept molecule for acute B2R-mediated conditions. Its development informed later-generation orally available B2 antagonists like PHA-022121, which builds on Anatibant's core structure with improved pharmacokinetics [7].

Properties

CAS Number

209733-45-9

Product Name

Anatibant

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide

Molecular Formula

C34H36Cl2N6O5S

Molecular Weight

711.7 g/mol

InChI

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1

InChI Key

XUHBBTKJWIBQMY-MHZLTWQESA-N

SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C

Solubility

Soluble in DMSO

Synonyms

1-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy) methyl)phenyl)sulfonyl)-N-(3-((4-(aminoimethyl) phenyl) carbonylamino)propyl)-2(S)-pyrrolidinecarboxamide
Anatibant
LF 16-0687
LF16-0687
LF16-0687Ms

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.